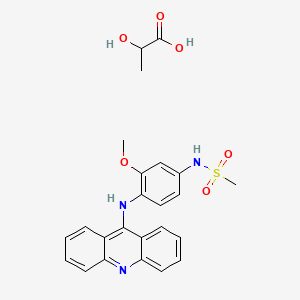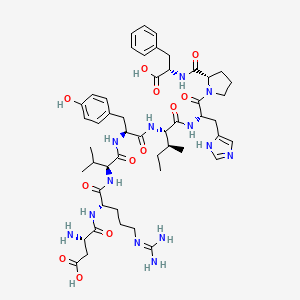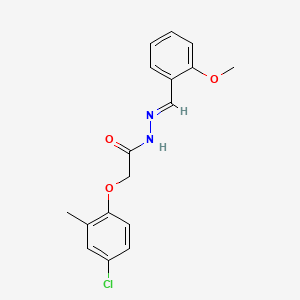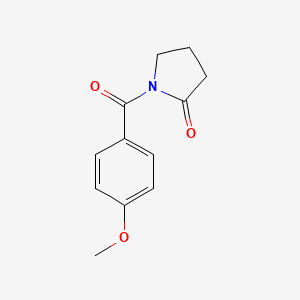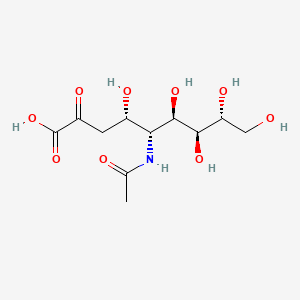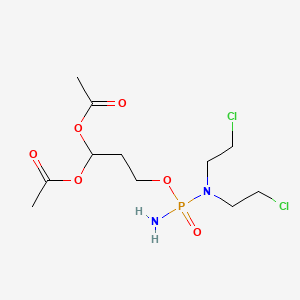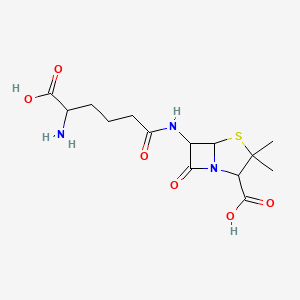
Adicillin
Overview
Description
Adicillin is a beta-lactam antibiotic belonging to the penicillin class. It is known for its antibacterial properties and is used to treat various bacterial infections. The molecular formula of this compound is C14H21N3O6S, and it has a molecular weight of 359.40 g/mol .
Mechanism of Action
Target of Action
Adicillin, also known as Penicillin N, primarily targets the penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential for the synthesis of the bacterial cell wall . They play a crucial role in catalyzing peptidoglycan synthesis within bacteria, providing structural integrity and enabling them to withstand high intracellular pressures .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Without a cell wall, a bacterial cell is vulnerable to outside water and molecular pressures, which causes the cell to quickly die .
Biochemical Pathways
This compound, like other penicillins, is part of the beta-lactam antibiotics, which contain 6-aminopenicillanate (6-APA) nuclei . 6-APA is a key intermediate for a variety of semisynthetic penicillin derivatives . The synthesis of these antibiotics starts with the condensation of three amino acids by the non-ribosomal peptide synthetase to form the tripeptide delta-(L-2-aminoadipyl)-L-cysteinyl-D-valine (ACV) . The linear ACV tripeptide is then converted to bicyclic isopenicillin N by isopenicillin N synthase, in which the beta-lactam ring is formed . Isopenicillin N is the branch point of penicillin and cephalosporin pathways .
Pharmacokinetics
The pharmacokinetics of this compound, like other penicillins, is largely governed by the maturation of the kidneys . The renal excretory function is reduced in preterms compared to term infants and clearance of these drugs is reduced in premature infants . As gestational and postnatal ages proceed, clearance of penicillins increases . .
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . By targeting the PBPs, this compound prevents the formation of peptidoglycan cross-links in the bacterial cell wall, making the bacteria unable to maintain their cell wall and thus killing them .
Action Environment
The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of other bacteria and the specific characteristics of the infection site can affect the efficacy of the antibiotic . Furthermore, the spread of antibiotic resistance in the environment is a significant concern. The overuse and misuse of antibiotics can lead to increased levels of antibiotics in the environment and the rates of their spread, promoting the occurrence and spread of antibiotic resistance . Therefore, responsible use and proper disposal of antibiotics like this compound are crucial to minimize their environmental impact and maintain their efficacy.
Biochemical Analysis
Biochemical Properties
Adicillin, like other penicillins, interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . By binding to these PBPs, this compound inhibits the cross-linking of peptidoglycan strands, which is a critical process in cell wall synthesis . This disruption weakens the cell wall, leading to bacterial cell lysis and death .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacteria. It interferes with bacterial cell wall synthesis, which is crucial for maintaining the structural integrity of the cell . This interference can affect cell signaling pathways, gene expression, and cellular metabolism within the bacterial cell . The disruption of these processes ultimately leads to the death of the bacterial cell .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PBPs, which are key enzymes in bacterial cell wall synthesis . This compound binds to these enzymes, preventing them from cross-linking peptidoglycan strands in the cell wall . This lack of cross-linking weakens the cell wall, making it more susceptible to osmotic lysis .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. For instance, the drug’s effectiveness may decrease as the bacterial cells develop resistance . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . Lower doses may be sufficient to treat mild infections, while higher doses may be required for more severe or resistant infections . High doses of this compound could potentially lead to adverse effects, such as antibiotic-associated diarrhea or other gastrointestinal issues .
Metabolic Pathways
This compound is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with PBPs, which are enzymes that play a crucial role in this pathway . By inhibiting these enzymes, this compound disrupts the pathway, preventing the proper formation of the bacterial cell wall .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion . It can cross cell membranes due to its lipid solubility, allowing it to reach its target PBPs within the bacterial cell . The distribution of this compound can be influenced by various factors, including the drug’s concentration gradient and the characteristics of the cell membrane .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it interacts with PBPs . This localization is crucial for this compound’s function, as it allows the drug to directly interfere with cell wall synthesis . The targeting of this compound to this specific subcellular location is determined by its chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adicillin can be synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with specific acylating agents under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using specific strains of microorganisms to produce the precursor compounds, which are then chemically modified to obtain this compound. The process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Adicillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: This compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amine derivatives .
Scientific Research Applications
Adicillin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of beta-lactam antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its efficacy in treating various bacterial infections and its potential use in combination therapies.
Comparison with Similar Compounds
Adicillin is similar to other beta-lactam antibiotics such as amoxicillin and ampicillin. it has unique properties that distinguish it from these compounds:
Amoxicillin: Like this compound, amoxicillin is a beta-lactam antibiotic, but it has a broader spectrum of activity and is better absorbed when taken orally.
Ampicillin: Ampicillin is also a beta-lactam antibiotic with a similar mechanism of action, but it is less effective against certain types of bacteria compared to this compound.
Similar Compounds
- Amoxicillin
- Ampicillin
- Penicillin G
- Cephalexin
This compound’s unique properties and effectiveness make it a valuable compound in the treatment of bacterial infections and a subject of ongoing research in various scientific fields.
Properties
IUPAC Name |
6-[(5-amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFYHUACUWQUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862118 | |
| Record name | 6-[(5-Amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-94-0 | |
| Record name | Penicillin N | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of penicillin N in the biosynthesis of cephalosporins?
A: Penicillin N is a key intermediate in the cephalosporin biosynthetic pathway. It is formed from the isomerization of isopenicillin N by the enzyme isopenicillin N epimerase. Penicillin N then undergoes ring expansion catalyzed by deacetoxycephalosporin C synthase (expandase) to form deacetoxycephalosporin C, a direct precursor to cephalosporin C. [, , , , , ]
Q2: How do cell-free extracts from different organisms contribute to understanding penicillin N biosynthesis?
A: Researchers have utilized cell-free extracts from various organisms to dissect the penicillin N biosynthetic pathway. For instance, cell-free extracts from antibiotic-negative mutants of Cephalosporium acremonium were shown to convert the tripeptide precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-tripeptide), into an antibiotic product with properties of isopenicillin N. [] This finding supports the hypothesis that isopenicillin N is the first product of LLD-tripeptide cyclization, which is then epimerized to penicillin N. Similarly, cell-free extracts from Streptomyces clavuligerus have been instrumental in studying the ring expansion of penicillin N to deacetoxycephalosporin C. []
Q3: What is the role of the enzyme isopenicillin N epimerase in penicillin N production?
A: Isopenicillin N epimerase is responsible for the conversion of isopenicillin N to penicillin N, a crucial step in the cephalosporin biosynthetic pathway. This enzyme has been isolated and characterized from organisms like Nocardia lactamdurans and Streptomyces clavuligerus. [] Interestingly, unlike many other amino acid racemases, this enzyme does not require ATP for activity. []
Q4: How does the enzyme deacetoxycephalosporin C synthase function in the presence of penicillin N?
A: Deacetoxycephalosporin C synthase, also known as penicillin N expandase, catalyzes the ring expansion of penicillin N to deacetoxycephalosporin C. This reaction requires 2-oxoglutarate, oxygen, and Fe2+ as cofactors. [] The enzyme exhibits high substrate specificity for penicillin N; other β-lactams like isopenicillin N, penicillin G, or 6-aminopenicillanic acid are not accepted as substrates. [] Studies using partially purified enzyme from Streptomyces clavuligerus have shed light on the mechanism of this ring expansion. []
Q5: Are there alternative substrates for deacetoxycephalosporin C synthase?
A: Research has investigated the substrate specificity of deacetoxycephalosporin C synthase using substrate analogs. For example, 5-epipenicillin N and 2β-difluoromethyl penicillin N were synthesized and tested as substrates. While 5-epipenicillin N proved unstable under incubation conditions, 2β-difluoromethyl penicillin N did not yield detectable products, suggesting strict substrate specificity of the enzyme. []
Q6: How is the production of penicillin N and cephalosporin C regulated in Cephalosporium sp.?
A: Studies on Cephalosporium sp. indicate a complex interplay of factors influencing penicillin N and cephalosporin C production. Oxygen availability plays a crucial role, with moderate decreases in aeration favoring penicillin N production while decreasing cephalosporin C yield. [] Interestingly, the addition of methionine to the culture medium mimics this effect, suggesting a regulatory role for this amino acid. []
Q7: What genetic factors influence the biosynthesis of penicillin N and cephalosporin C?
A: Research has identified several genes directly involved in the biosynthesis of these β-lactam antibiotics. The genes pcbAB and pcbC are responsible for the first two steps, common to both penicillin and cephalosporin production. [, ] These steps involve the condensation of three precursor amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, followed by its oxidative cyclization to form isopenicillin N. Subsequently, the gene cefD encodes the epimerase that converts isopenicillin N to penicillin N. [, , ]
Q8: How does the lysine ε-aminotransferase gene (lat) potentially impact penicillin N biosynthesis?
A: Studies in Streptomyces clavuligerus suggest a potential link between the lysine ε-aminotransferase gene (lat) and the expression of genes involved in penicillin N biosynthesis. Specifically, a mutant strain (NP1) exhibiting reduced activities of both δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) and isopenicillin N synthase (IPNS) was found to be a lat mutant. Transformation of this mutant with a cloned region containing the lat gene restored not only LAT activity but also ACVS and IPNS activities. [] These findings suggest that the expression of lat, pcbAB (encoding ACVS), and pcbC (encoding IPNS) may be interdependent. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


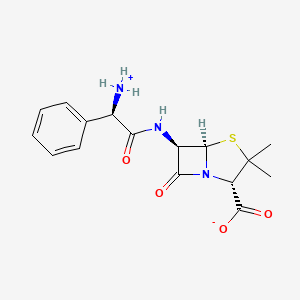
![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
